molecular formula C17H18N4O3S B6530481 ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1020489-99-9

ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B6530481
CAS No.: 1020489-99-9
M. Wt: 358.4 g/mol
InChI Key: NUQXEIKPOHBEEP-UHFFFAOYSA-N
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Description

Ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a synthetic organic compound with potential applications in various scientific fields. This compound belongs to the class of benzothiazoles, known for their biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves a multi-step reaction process. The initial step often includes the preparation of key intermediates, followed by their coupling under controlled conditions. Specific reagents and catalysts may be employed to enhance reaction efficiency and yield. Industrial Production Methods: Industrial production of this compound might involve large-scale batch or continuous processes, utilizing optimized reaction conditions, advanced purification techniques, and stringent quality control measures to ensure the final product's purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. Reaction conditions can vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts. Major Products Formed: Major products from these reactions can include derivatives with modified functional groups, potentially enhancing the compound's biological activity or altering its physicochemical properties.

Scientific Research Applications

Ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate has found applications across multiple scientific disciplines:

  • Chemistry: In chemical research, it serves as a valuable intermediate for synthesizing novel compounds with potential therapeutic properties.

  • Biology: In biological studies, this compound may be utilized to probe specific biochemical pathways or as a molecular tool in various assays.

  • Medicine: In medicinal chemistry, it holds promise for developing new drugs, particularly due to its potential interactions with biological targets.

  • Industry: In industrial applications, it can be employed in the synthesis of specialty chemicals, agrochemicals, or materials with unique properties.

Mechanism of Action

The mechanism by which ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of cellular pathways and eliciting a biological response. The compound's structure enables it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to its activity.

Comparison with Similar Compounds

Comparison with other similar compounds reveals the uniqueness of ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate. Its specific substitution pattern and electronic properties distinguish it from other benzothiazole derivatives, potentially leading to different biological activities or physicochemical characteristics. List of similar compounds:

  • Ethyl 3-ethyl-2-[(1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

  • Ethyl (2E)-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

  • 3-Ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Biological Activity

Ethyl (2E)-3-ethyl-2-[(1-methyl-1H-pyrazole-3-carbonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety linked to a pyrazole derivative. Its chemical formula is C14H16N4O3SC_{14}H_{16}N_4O_3S, with a molecular weight of 320.37 g/mol. The presence of both thiazole and pyrazole rings is significant as these structures are often associated with various biological activities.

Biological Activities

1. Anticancer Activity
Recent studies have indicated that compounds containing benzothiazole and pyrazole derivatives exhibit promising anticancer properties. For instance, the structural similarity between this compound and other known anticancer agents suggests potential efficacy against various cancer cell lines. In vitro studies have shown that related compounds can inhibit cell proliferation in human liver carcinoma (HepG2) and other cancer cell lines, demonstrating IC50 values comparable to established drugs like doxorubicin .

2. Antimicrobial Activity
The pyrazole moiety has been linked to antimicrobial properties. A review of pyrazole derivatives found that many exhibit significant antibacterial and antifungal activities. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of growth .

3. Anti-inflammatory Effects
Compounds similar to this compound have also been evaluated for their anti-inflammatory properties. Research indicates that thiazole derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in HepG2 and other cancer cell lines
AntimicrobialExhibits significant antibacterial and antifungal properties
Anti-inflammatoryModulates inflammatory pathways

Detailed Research Findings

In a study investigating the structure-activity relationship (SAR) of thiazole derivatives, it was found that modifications at specific positions on the benzothiazole ring could enhance anticancer activity significantly. For example, substituents that increase hydrophobic interactions tend to improve binding affinity to cancer cell receptors .

Another study focused on the synthesis of novel pyrazole derivatives through multicomponent reactions highlighted their potential as anti-inflammatory agents. The findings suggested that the inclusion of electron-donating groups in the structure could enhance biological activity against inflammatory mediators .

Properties

IUPAC Name

ethyl 3-ethyl-2-(1-methylpyrazole-3-carbonyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-4-21-13-7-6-11(16(23)24-5-2)10-14(13)25-17(21)18-15(22)12-8-9-20(3)19-12/h6-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQXEIKPOHBEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=NN(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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